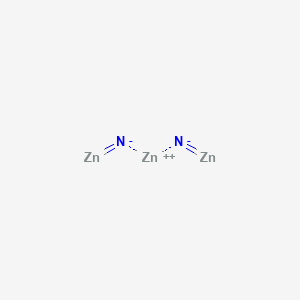
3,5-Dimethyl-1H-pyrazole-1-carbothioamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide consists of a five-membered ring with two nitrogen atoms, a methyl group, and a carbothioamide group. The InChI code for this compound is1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) . Physical And Chemical Properties Analysis
3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a colorless, crystalline solid that is insoluble in water. It has a molecular weight of 155.22 .Aplicaciones Científicas De Investigación
Chemical Synthesis
3,5-Dimethyl-1H-pyrazole-1-carbothioamide is used in chemical synthesis . It’s a common reagent for the preparation of various compounds .
Oxidation of Alcohols
This compound, when combined with Chromium (VI) oxide, serves as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .
Preparation of Betaines
3,5-Dimethyl-1H-pyrazole-1-carbothioamide reacts with malonic esters to produce a family of cross-conjugated monomeric betaines .
Preparation of Pyrazolato Ligated Complexes
It’s a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in coordination chemistry.
Polymer Chemistry
In the field of polymer chemistry, 3,5-Dimethyl-1H-pyrazole-1-carbothioamide has shown to be an extremely versatile dithiocarbamate RAFT agent with widespread applicability . It offers very low dispersities for polymers based on more activated monomers .
Synthesis of Block Copolymers
The compound has been used in the synthesis of block copolymers, such as poly(DMA)-block-poly(MA) and poly(DMA)-block-poly(VAc) .
Safety and Hazards
The safety information for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide indicates that it should be stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Mecanismo De Acción
Mode of Action
It has been shown to be a versatile dithiocarbamate raft agent with widespread applicability . The cyanomethyl and benzyl dithiocarbamates offer very low dispersities for polymers based on more activated monomers .
Result of Action
Some derivatives of this compound have shown promising anti-tumor activity against both liver carcinoma (hepg2) and lung carcinoma (a549) cell lines .
Propiedades
IUPAC Name |
3,5-dimethylpyrazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYLYTKDJRJZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351668 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |
CAS RN |
1124-15-8 | |
| Record name | 3,5-Dimethyl-1-thiocarboxamidopyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1124-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC51110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-Dimethyl-1H-pyrazole-1-carbothioamide interact with metal ions and what are the structural implications?
A: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (ligand b in the study) acts as a bidentate ligand, coordinating to metal ions like Co(II), Ni(II), and Cu(II) through its nitrogen and sulfur atoms. [] This contrasts with the related ligand 2-(3,5-dimethyl-1H-pyrazole-1-yl)-4-phenyl-1,3-thiazole (ligand a), where only the nitrogen atoms participate in metal binding. [] The thiocarbamoyl sulfur atom's ability to engage in metal binding and bridge formation contributes to the structural diversity observed in the resulting complexes. []
Q2: The study mentions the cytotoxic activity of a copper(II) complex with 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Can you elaborate on this finding?
A: The copper(II) complex incorporating 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (referred to as complex 7b in the study) demonstrated notable cytotoxic activity against several cancer cell lines: HL-60 and NALM-6 leukemia cells, and WM-115 melanoma cells. [] This complex was particularly potent against the melanoma cells, exhibiting cytotoxicity exceeding that of cisplatin threefold. [] While the exact mechanism of action is not discussed in the provided excerpt, this finding highlights the potential of metal complexes with 3,5-Dimethyl-1H-pyrazole-1-carbothioamide as anticancer agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















